Lipophilicity (LogP) Modulation as a Function of Methyl Substituent Position
The position of the methyl substituent on the benzofuran scaffold directly influences lipophilicity, a key determinant of membrane permeability and metabolic stability. 4-Methylbenzofuran-5-carbaldehyde exhibits a calculated LogP of 2.55, which is >42% higher than the unsubstituted 1-benzofuran-5-carbaldehyde (LogP 1.8) and comparable to the 2-methyl regioisomer (LogP 2.55) [1]. This increase in lipophilicity is consistent with the addition of a methyl group and is relevant for optimizing the drug-likeness of downstream products .
| Evidence Dimension | Calculated LogP |
|---|---|
| Target Compound Data | 2.55 |
| Comparator Or Baseline | 1-Benzofuran-5-carbaldehyde (1.8); 2-Methylbenzofuran-5-carbaldehyde (2.55); 7-Methoxybenzofuran-5-carbaldehyde (2.25) |
| Quantified Difference | +0.75 vs unsubstituted; comparable to 2-methyl isomer; +0.30 vs 7-methoxy analog |
| Conditions | Calculated values using XLogP3 or comparable algorithms; not experimental shake-flask values |
Why This Matters
For procurement in medicinal chemistry programs, selecting the 4-methyl isomer over the unsubstituted or 7-methoxy variant provides a predictable ~0.75 LogP boost without introducing hydrogen bond donors, directly influencing blood-brain barrier penetration potential and Caco-2 permeability estimates.
- [1] PubChem. 1-Benzofuran-5-carbaldehyde (CAS 10035-16-2). National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/10035-16-2. View Source
